molecular formula C20H16Si B1585134 (Triphenylsilyl)acetylene CAS No. 6229-00-1

(Triphenylsilyl)acetylene

Cat. No. B1585134
CAS RN: 6229-00-1
M. Wt: 284.4 g/mol
InChI Key: WADKYPSVXRWORK-UHFFFAOYSA-N
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Description

(Triphenylsilyl)acetylene is a terminal alkyne . It is used in various chemical reactions, including the Rhodium-catalyzed asymmetric addition of (triphenylsilyl)acetylene to diphenylphosphinylallene .


Synthesis Analysis

(Triphenylsilyl)acetylene can be synthesized through a reaction between triphenylsilyl lithium and propargyl bromide. The resulting (Triphenylsilyl)acetylene can be purified using column chromatography or recrystallization.


Molecular Structure Analysis

The molecular structure of (Triphenylsilyl)acetylene can be analyzed using various methods such as gas chromatography, high-performance liquid chromatography, and capillary electrophoresis. These methods can be used to detect and quantify (Triphenylsilyl)acetylene in biological samples or in analytical experiments.


Chemical Reactions Analysis

(Triphenylsilyl)acetylene is involved in the Rhodium-catalyzed asymmetric addition to diphenylphosphinylallene . This reaction is significant in the field of organic chemistry .


Physical And Chemical Properties Analysis

(Triphenylsilyl)acetylene is a colorless solid with a melting point of 254°C. It is soluble in organic solvents such as dichloromethane, chloroform, and acetonitrile, and is insoluble in water. (Triphenylsilyl)acetylene is thermally stable and has a high flash point of 132°C.

Scientific Research Applications

Rhodium-Catalyzed Asymmetric Addition

  • Application Summary : (Triphenylsilyl)acetylene is used in a rhodium-catalyzed asymmetric addition to diphenylphosphinylallene .

Synthesis of Selenothioic Acid S-Alkyl Esters

  • Application Summary : (Triphenylsilyl)acetylene can be used in the synthesis of selenothioic acid S-alkyl esters .
  • Results or Outcomes : The outcome of this reaction is the formation of selenothioic acid S-alkyl esters . These compounds can have various applications in organic synthesis.

Synthesis of Functionalized Molecules

  • Application Summary : (Triphenylsilyl)acetylene can be used in the synthesis of functionalized molecules .
  • Results or Outcomes : The outcome of this reaction is the formation of functionalized molecules . These compounds can have various applications in organic synthesis.

Safety And Hazards

(Triphenylsilyl)acetylene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

ethynyl(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADKYPSVXRWORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349043
Record name (Triphenylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Triphenylsilyl)acetylene

CAS RN

6229-00-1
Record name (Triphenylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Triphenylsilyl)acetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
W Findeiss, W Davidsohn, MC Henry - Journal of Organometallic Chemistry, 1967 - Elsevier
A series of organometallic acetylenes has been prepared which contain two different organometallic moieties from the Group IV elements. These compounds were synthesized via a …
Number of citations: 27 www.sciencedirect.com
P Nombel, N Lugan, F Mulla, G Lavigne - Organometallics, 1994 - ACS Publications
Whereas polymerization of phenylacetylene takes place at 25 C under hydrosilylation conditions in the presence of Ru3 {uH}{ii-RN (CsH4N) YCO) g (la, R= CeHg; lb, R= CHa), …
Number of citations: 51 pubs.acs.org
R Webber - 2007 - atrium.lib.uoguelph.ca
… ofð, Að, y, no for the uncomplexed triphenylsilyl acetylene with the values for the triphenylsilyl acetylene-triphenylphosphine oxide. Samples containing two distinct hydrogen bonding …
Number of citations: 0 atrium.lib.uoguelph.ca
R Webber - 2007 - library-archives.canada.ca
… ofð, Að, y, no for the uncomplexed triphenylsilyl acetylene with the values for the triphenylsilyl acetylene-triphenylphosphine oxide. Samples containing two distinct hydrogen bonding …
Number of citations: 3 library-archives.canada.ca
T Murai, K Kakami, A Hayashi, T Komuro… - Journal of the …, 1997 - ACS Publications
Selenothioic acid S-alkyl esters were synthesized from the reaction of terminal acetylenes with n-butyllithium, selenium, and alkanethiols in moderate to high yields. The use of …
Number of citations: 44 pubs.acs.org
T Nishimura, XX Guo, T Hayashi - Chemistry–An Asian Journal, 2008 - Wiley Online Library
The presence of an acid was found to be essential in the rhodium‐catalyzed asymmetric addition of terminal alkynes to diarylphosphinylallenes giving exo‐enynes in high yields with …
Number of citations: 50 onlinelibrary.wiley.com
AE Borisov, AI Borisova, LV Kudryavtseva - … of the Academy of Sciences of …, 1968 - Springer
Conclusions 1. Electrophilic substitution at ethyne carbons was studied for the reaction of bis(tri-n-butylstannyl)-acetylene with chlorine-containing organometallic compounds of mercury…
Number of citations: 3 link.springer.com
H Gilman, D Aoki - Chemistry and Industry, 1961 - Society of Chemical Industry
Number of citations: 3
E Aksoy, A Danos, C Li, AP Monkman… - The Journal of Physical …, 2021 - ACS Publications
Ethynylene-bridged perylene diimides (PDIs) with different sized silane groups have been synthesized as a steric blocking group to prevent the formation of non-radiative trap sites, for …
Number of citations: 14 pubs.acs.org
S More, S Choudhary, A Higelin, I Krossing… - Chemical …, 2014 - pubs.rsc.org
An approach for introducing twists in pyrene-fused azaacenes is reported. Depending on the volume and the rigidity of the silyl groups, different-sized twist angles, which oscillate …
Number of citations: 59 pubs.rsc.org

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